1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride is a notable chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research. This compound has garnered attention due to its potential pharmacological activities and its role as a building block in organic synthesis.
The compound is often synthesized from readily available precursors through various chemical reactions. It is recognized in the chemical database with the CAS number 1909309-98-3, indicating its unique identity within chemical literature and commercial sources.
1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride falls under the category of pyrazole derivatives, which are known for their diverse biological activities. The trifluoromethyl group is significant for enhancing lipophilicity and metabolic stability, influencing the compound's interactions with biological targets .
The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride typically involves multiple steps:
The synthetic pathways may involve optimization techniques to enhance yield and purity, often utilizing continuous flow reactors and advanced purification methods. The reaction conditions, such as temperature and pressure, are critical for achieving optimal results .
The molecular structure of 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride consists of a pyrazole ring bonded to a phenyl group that carries a trifluoromethyl substituent. The structural formula can be depicted as follows:
The molecular weight of this compound is approximately 253.64 g/mol. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity .
1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions:
Common reagents include organic solvents such as dichloromethane and catalysts like palladium on carbon, with varying temperatures and pressures to optimize reaction rates and yields. The specific products formed depend on the reagents and conditions used during these reactions .
The mechanism by which 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride exerts its biological effects involves multiple molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with various biological receptors and enzymes. This interaction modulates their activity, contributing to the compound's pharmacological effects .
The compound typically appears as a white crystalline solid. Its solubility in water is significantly enhanced due to the hydrochloride form, making it easier to handle in laboratory settings.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are employed to confirm structural integrity and purity .
The scientific uses of 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride are diverse:
The pyrazole scaffold has been integral to medicinal chemistry since Ludwig Knorr's pioneering synthesis of antipyrine (phenazone) in 1883, establishing its role as a versatile pharmacophore. This heterocyclic nucleus—characterized by adjacent nitrogen atoms within a five-membered ring—enables diverse electronic interactions and robust metabolic stability. Early derivatives like phenylbutazone (anti-inflammatory) and sulfinpyrazone (antigout) demonstrated the scaffold's therapeutic potential, though safety limitations necessitated structural refinement. The strategic incorporation of trifluoromethyl (−CF3) groups marked a transformative advancement, culminating in the 1998 FDA approval of celecoxib, a selective COX-2 inhibitor. Celecoxib's 3-trifluoromethylpyrazole motif optimizes binding to the COX-2 active site via hydrogen bonds with His90 and Arg513 residues (bond distances: 2.75 Å and 3.31 Å, respectively), enhancing both potency and selectivity over COX-1 isoforms [1] . This innovation validated trifluoromethylpyrazoles as privileged structures for targeted drug design, spurring development of derivatives with antibacterial, anticancer, and antidiabetic activities [1] .
Table 1: Evolution of Pyrazole-Based Therapeutics
Compound | Therapeutic Class | Key Structural Features | Clinical Impact |
---|---|---|---|
Phenazone (1883) | Analgesic/Antipyretic | 1,2-Dimethylpyrazole | First synthetic pyrazole drug; limited by toxicity |
Phenylbutazone (1949) | NSAID | 1,2-Diphenylpyrazolidinedione | Potent anti-inflammatory; withdrawn due to safety risks |
Celecoxib (1998) | COX-2 Inhibitor | 1,5-Diaryl-3-trifluoromethylpyrazole | Improved GI safety; marketed for arthritis |
Penthiopyrad (2010s) | Agrochemical Fungicide | N-Aryl-3-trifluoromethylpyrazole | Broad-spectrum crop protection [1] |
The trifluoromethyl group (−CF3) exerts multifaceted effects on pyrazole bioactivity through steric, electronic, and hydrophobic mechanisms. Its strong electron-withdrawing nature (σI = 0.43) polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity and influencing pKa values to optimize target binding. In celecoxib analogs, replacing the 3-CF3 with a methyl group reduces COX-2 selectivity due to weaker enzyme interactions (e.g., loss of hydrogen bonding with Leu352, distance increase from 2.79 Å to >3.15 Å) [1]. The −CF3 group also significantly increases lipophilicity (measured by log P), improving membrane permeability and bioavailability. For instance, incorporating −CF3 at the ortho-position of phenylpyrazole derivatives elevates log P by 0.9–1.2 units compared to non-fluorinated analogs, correlating with enhanced cellular uptake [1] [2]. Additionally, the group’s metabolic inertness—attributed to strong C−F bonds (bond energy ~485 kJ/mol)—imparts resistance to cytochrome P450 oxidation, extending plasma half-life. This is exemplified by FDA-approved drugs like ubrogepant (migraine) and alpelisib (anticancer), where −CF3 groups enhance target affinity and pharmacokinetics [2].
Table 2: Physicochemical Properties of Pyrazole Derivatives with Varied Substituents
Substituent Position | log P | Hydrogen-Bond Acceptor Strength | Metabolic Stability (t1/2 in Human Liver Microsomes, min) |
---|---|---|---|
3-H | 2.1 | Low | 22 |
3-CH3 | 2.4 | Low | 35 |
3-CF3 | 3.3 | Moderate-High | >120 |
5-CF3 | 3.0 | Moderate | 90 |
Hydrochloride salt formation is a critical strategy for optimizing the physicochemical properties of basic trifluoromethylpyrazole derivatives. Protonation of the pyrazole ring’s amine group (e.g., at the 3-position) forms a stable crystalline salt that enhances aqueous solubility—essential for oral bioavailability. For ortho-substituted analogs like 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, the hydrochloride salt improves solubility by 5–10-fold compared to the free base due to ionic dissociation in gastrointestinal fluids [2] [4]. Crystallographic studies reveal that such salts often form extended hydrogen-bonded networks (e.g., R22(6) and R22(16) ring motifs), which stabilize the solid state and reduce hygroscopicity [5]. This structural rigidity mitigates degradation during storage, particularly for hydrolysis-sensitive trifluoromethyl groups. In pharmaceutical processing, hydrochloride salts facilitate tablet compression and enable diverse formulations, as demonstrated by tosylate salts of pyrazolyl-pyridone COPD drugs, which maintain >95% purity under accelerated stability conditions (40°C/75% RH for 6 months) [4].
Table 3: Impact of Hydrochloride Salt Formation on Key Drug Properties
Property | Free Base | Hydrochloride Salt | Pharmaceutical Advantage |
---|---|---|---|
Aqueous Solubility (mg/mL) | 0.5–1.2 | 5.8–12.5 | Enhanced dissolution and absorption |
Melting Point (°C) | 120–135 | 195–210 | Improved thermal stability |
Hygroscopicity | High | Low | Reduced moisture-mediated degradation |
Crystalline Structure | Polymorphic variability | Defined monohydrate/dihydrate forms | Predictable processing and storage |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2